ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a complex organic compound characterized by its unique chemical structure featuring a chloro-substituted benzoxadiazocin ring fused with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate typically involves a multi-step process. The starting materials often include 8-chloro-2-methylbenzoic acid and 2-amino-5-chlorobenzoic acid. These reactants undergo cyclization reactions under carefully controlled conditions to form the benzoxadiazocin ring. Subsequent esterification reactions with ethyl alcohol yield the final product.
Industrial Production Methods: For large-scale industrial production, this compound may be synthesized using optimized reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is known to participate in various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, which may lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions, typically involving hydrogenation, can modify the oxo group to yield alcohols.
Substitution: Halogenated positions on the compound, such as the chloro group, are susceptible to nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution reactions) are commonly used. These reactions generally occur under standard laboratory conditions with controlled temperature and pH to ensure specificity and efficiency.
Major Products
Oxidation: Formation of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)carboxylate.
Reduction: Formation of ethyl 4-(8-chloro-2-methyl-4-hydroxy-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate.
Substitution: Formation of various ethyl 4-(8-substituted-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoates.
Scientific Research Applications
Chemistry: In organic chemistry, ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is used as a building block for synthesizing more complex molecules. Its unique ring structure allows for the study of ring-closure reactions and stereochemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers explore its interactions with biological targets to identify potential therapeutic applications.
Medicine: this compound may exhibit pharmacological properties that could be harnessed for treating diseases. Its structure-activity relationship (SAR) is studied to design more potent analogs.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate exerts its effects depends on its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Other Compounds
Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate: Unique due to its specific chloro and oxo substitutions.
Similar Compounds: Ethyl 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate (without the chloro substitution), Ethyl 4-(8-chloro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate (without the methyl substitution).
Uniqueness: Its combination of chloro, methyl, and oxo substitutions distinguishes it from other benzoxadiazocin derivatives, potentially offering unique chemical reactivity and biological activity.
That’s a brief, well, quite detailed dive into this compound. What else do you have for me?
Properties
IUPAC Name |
ethyl 4-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZSUAACWSAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.